1-[(1-phenylethoxy)methyl]-5-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
“5-(PHENETHYLAMINO)-1-[(1-PHENYLETHOXY)METHYL]-2,4(1H,3H)-PYRIMIDINEDIONE” is a synthetic organic compound that belongs to the class of pyrimidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(PHENETHYLAMINO)-1-[(1-PHENYLETHOXY)METHYL]-2,4(1H,3H)-PYRIMIDINEDIONE” typically involves multi-step organic reactions. The starting materials often include phenethylamine and 1-phenylethanol, which undergo a series of reactions such as condensation, cyclization, and functional group modifications under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, high-pressure reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives or reduced pyrimidine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidinediones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of “5-(PHENETHYLAMINO)-1-[(1-PHENYLETHOXY)METHYL]-2,4(1H,3H)-PYRIMIDINEDIONE” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(Phenethylamino)-2,4(1H,3H)-pyrimidinedione
- 1-(1-Phenylethoxy)-2,4(1H,3H)-pyrimidinedione
Uniqueness
“5-(PHENETHYLAMINO)-1-[(1-PHENYLETHOXY)METHYL]-2,4(1H,3H)-PYRIMIDINEDIONE” is unique due to its specific structural features, such as the phenethylamino and phenylethoxy groups. These groups may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H23N3O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(1-phenylethoxymethyl)-5-(2-phenylethylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H23N3O3/c1-16(18-10-6-3-7-11-18)27-15-24-14-19(20(25)23-21(24)26)22-13-12-17-8-4-2-5-9-17/h2-11,14,16,22H,12-13,15H2,1H3,(H,23,25,26) |
InChI Key |
SWZJICMXEIDTOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OCN2C=C(C(=O)NC2=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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